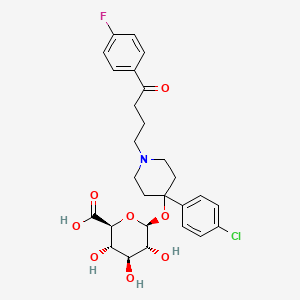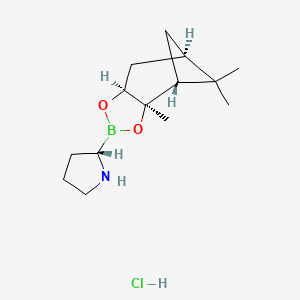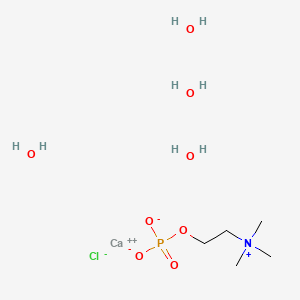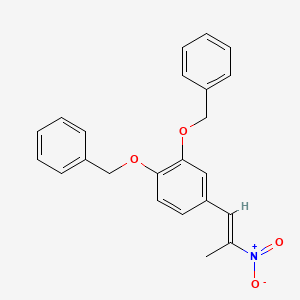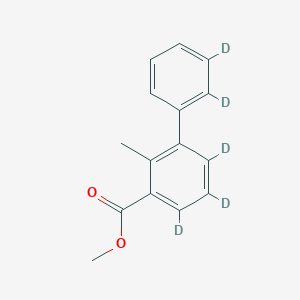
Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate
Overview
Description
Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition, which can influence reaction mechanisms, metabolic pathways, and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate typically involves multiple steps, starting from commercially available precursors
-
Deuterium Exchange Reactions:
Starting Material: Non-deuterated precursor.
Reagents: Deuterium oxide (D₂O) or deuterated solvents.
Conditions: Elevated temperatures and the presence of a catalyst such as palladium on carbon (Pd/C).
-
Using Deuterated Reagents:
Starting Material: Deuterated benzene derivatives.
Reagents: Deuterated methylating agents like CD₃I (methyl iodide-d₃).
Conditions: Standard organic synthesis conditions, such as reflux in an inert atmosphere.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuterium exchange processes or the use of deuterated feedstocks. The choice of method depends on the availability of deuterated reagents and the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Corresponding carboxylic acids or ketones.
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Anhydrous conditions.
Products: Alcohols or alkanes.
-
Substitution:
Reagents: Halogenating agents like bromine (Br₂), chlorine (Cl₂).
Conditions: Light or heat to initiate the reaction.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Solvents: Deuterated solvents like deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆).
Major Products: The major products depend on the type of reaction and the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate has several applications in scientific research:
-
Chemistry:
Isotopic Labeling: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates.
NMR Spectroscopy: Deuterium incorporation reduces proton signals, simplifying spectra and aiding in structural elucidation.
-
Biology:
Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of compounds in biological systems.
-
Medicine:
Pharmacokinetics: Used to study drug metabolism and distribution, as deuterium can alter the metabolic stability of drugs.
-
Industry:
Material Science: Deuterated compounds can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate depends on its application. In metabolic studies, the deuterium atoms can slow down the rate of enzymatic reactions, providing insights into enzyme mechanisms and substrate interactions. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate is unique due to its specific deuterium labeling pattern. Similar compounds include:
Methyl benzoate: Non-deuterated version, commonly used in organic synthesis and as a fragrance.
Methyl 2,3,4,5-tetradeuteriobenzoate: Another deuterated variant with a different labeling pattern.
Methyl 2,3,4,5,6-pentadeuteriobenzoate: Fully deuterated benzene ring, used in advanced NMR studies.
The uniqueness of this compound lies in its selective deuterium incorporation, which can provide specific insights into reaction mechanisms and metabolic pathways that other compounds cannot.
Properties
IUPAC Name |
methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3/i4D,6D,7D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPPUMWUBCKIJ-UKLAVMBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
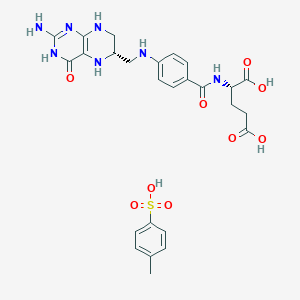
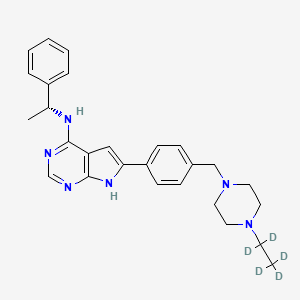
![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
